molecular formula C12H17NO4S B2736719 2-(4-Methylbenzenesulfonamido)pentanoic acid CAS No. 1176003-76-1

2-(4-Methylbenzenesulfonamido)pentanoic acid

Cat. No.: B2736719
CAS No.: 1176003-76-1
M. Wt: 271.33
InChI Key: QJJISNOGSSHKFX-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonamido)pentanoic acid, also known as 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (CAS RN: 67368-40-5; MDL number: MFCD00067467), is a sulfonamide derivative of leucine . Its molecular formula is $ \text{C}{12}\text{H}{17}\text{NO}_4\text{S} $, with an average molecular mass of 283.33 g/mol. The compound features a pentanoic acid backbone substituted at the second carbon by a 4-methylbenzenesulfonamido group. It is synthesized via the Schotten-Baumann reaction, where 4-methylbenzene-1-sulfonyl chloride reacts with L-glutamic acid under alkaline conditions, followed by amidation .

This compound serves as a precursor for biologically active derivatives, particularly in anticancer research, where its amide derivatives exhibit inhibitory effects on tumor cell lines . Its structural flexibility allows for modifications at the sulfonamido and carboxylic acid groups, enabling tailored interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-11(12(14)15)13-18(16,17)10-7-5-9(2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJISNOGSSHKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonamido)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-(4-Methylbenzenesulfonamido)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonamido)pentanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid increases acidity and stabilizes the sulfonamide moiety through resonance, enhancing crystallinity . In contrast, the methoxy group in the methoxyphenyl derivative reduces acidity and may improve membrane permeability .

Environmental and Toxicological Profiles

    Biological Activity

    2-(4-Methylbenzenesulfonamido)pentanoic acid, also known as EVT-2873793, is a sulfonamide compound with a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol. This compound has garnered attention in various biological studies due to its potential antimicrobial and therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

    • IUPAC Name : 2-[(4-methylphenyl)sulfonylamino]pentanoic acid
    • CAS Number : 1176003-76-1
    • Molecular Structure : The compound features a sulfonamide group, which is critical for its biological activity.

    The biological activity of this compound can be attributed to several mechanisms:

    • Antimicrobial Activity :
      • The compound exhibits notable antibacterial and antifungal properties. Studies have shown that metal complexes formed with this sulfonamide demonstrate significant inhibition against various microbial strains, suggesting that the sulfonamide moiety plays a crucial role in its antimicrobial action.
      • In vitro studies indicated that the compound can disrupt bacterial cell wall synthesis, similar to other β-lactam antibiotics, by targeting penicillin-binding proteins (PBPs) .
    • Cytotoxic Effects :
      • Preliminary research indicates that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines. For instance, related compounds have shown enhanced potency against human colon cancer cells compared to standard chemotherapeutics like cisplatin.

    Antimicrobial Studies

    A study published in the Bulletin of the Chemical Society of Ethiopia investigated the synthesis and biological activity of metal complexes derived from this compound. The findings highlighted:

    • Antibacterial Efficacy : The metal complexes displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
    • Antifungal Activity : Similar complexes were effective against fungal strains such as Candida albicans and Aspergillus niger, indicating broad-spectrum antimicrobial potential.

    Cytotoxicity Assessments

    In another study focusing on cytotoxicity, derivatives of this compound were tested against various human cancer cell lines:

    • Cell Lines Tested : Human colon cancer (HCT116), breast cancer (MCF7), and lung cancer (A549).
    • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, demonstrating significant cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

    Comparative Analysis with Other Compounds

    Compound NameAntimicrobial ActivityCytotoxicity IC50 (µM)Notes
    This compoundHigh10 - 25Effective against multiple bacterial strains
    CisplatinModerate5 - 15Standard chemotherapy drug
    SulfanilamideHigh>50Classic sulfonamide antibiotic

    Q & A

    Q. What are the standard synthetic routes for 2-(4-Methylbenzenesulfonamido)pentanoic acid?

    The compound is synthesized via the Schotten-Baumann reaction , where 4-methylbenzenesulfonyl chloride reacts with L-glutamic acid under alkaline conditions to form the sulfonamide intermediate. Subsequent steps involve amidation with primary or secondary amines to yield derivatives. Critical parameters include maintaining a pH >10 during condensation to neutralize HCl byproducts and using dichloromethane as a solvent for efficient intermediate isolation .

    Q. What spectroscopic techniques confirm the structural integrity of the compound?

    • X-ray crystallography (e.g., using ORTEP-3 software) resolves the crystal structure, including bond angles and sulfonamide group geometry .
    • NMR spectroscopy (¹H/¹³C) verifies the presence of the methylbenzenesulfonyl group (δ ~2.4 ppm for CH₃) and the pentanoic acid backbone .
    • FT-IR identifies characteristic absorptions for the sulfonamide (S=O at ~1350-1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .

    Q. What purification methods are effective post-synthesis?

    • Silica gel column chromatography is commonly used with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the pure compound .
    • Recrystallization from ethanol or methanol ensures high purity (>95%), particularly for crystallography-grade samples .

    Advanced Research Questions

    Q. How can researchers optimize the yield in the Schotten-Baumann condensation step?

    Yield optimization involves:

    • Temperature control : Conducting reactions at 0–5°C to minimize side reactions.
    • Stoichiometric precision : Using a 1.2:1 molar ratio of sulfonyl chloride to amino acid to account for hydrolysis losses.
    • Solvent selection : Employing tetrahydrofuran (THF) or dichloromethane to enhance solubility of intermediates . Recent studies suggest adding molecular sieves to absorb HCl, shifting equilibrium toward product formation .

    Q. How to address discrepancies between computational and experimental reactivity data?

    • Density Functional Theory (DFT) calculations can model electronic effects of the sulfonamide group, predicting nucleophilic sites. Discrepancies in electrophilicity may arise from solvent effects not accounted for in simulations .
    • Cross-validate spectroscopic data : For example, NMR chemical shift deviations >0.3 ppm may indicate conformational flexibility or hydrogen bonding not captured in gas-phase models .

    Q. What strategies enable analysis of its interaction with biological targets?

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to enzymes (e.g., carbonic anhydrase), leveraging the sulfonamide group’s known inhibitory properties .
    • Molecular docking (using AutoDock Vina) predicts binding poses, guided by crystallographic data of analogous sulfonamide-protein complexes .

    Data Contradiction and Validation

    Q. How to resolve conflicting reports on its hydrolytic stability?

    • pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. Contradictions may arise from buffer composition (e.g., phosphate vs. acetate buffers altering reaction kinetics) .
    • Isotope labeling : Use deuterated solvents (e.g., D₂O) in ¹H NMR to track hydrolysis of the sulfonamide group .

    Q. Why do crystallographic data sometimes conflict with solution-phase structural models?

    • Crystal packing effects : X-ray structures may show distorted conformations due to lattice forces, whereas NMR reveals dynamic equilibria in solution. For example, the pentanoic acid chain may adopt multiple rotamers in solution but a single conformation in crystals .

    Methodological Tools

    Q. What computational tools predict its metabolic pathways?

    • PISTACHIO and REAXYS databases provide high-accuracy predictions of sulfonamide metabolism, including oxidative deamination and glucuronidation pathways .

    Q. How to design analogs with enhanced bioactivity?

    • Structure-Activity Relationship (SAR) studies : Modify the methylbenzenesulfonyl group’s para-substituents (e.g., nitro, amino) to alter electron-withdrawing/donating effects. For instance, nitro groups enhance enzyme inhibition potency by 30% compared to methyl .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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